2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide
Description
IUPAC Nomenclature and Synonyms
The compound is systematically named 2,2,2-trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide , with synonyms including SCHEMBL1318544 and DTXSID00649039 . It belongs to the imidazopyridine family, a class of bicyclic heterocycles renowned for their pharmacological potential.
Molecular Structure
The molecule comprises two distinct structural units:
- Trifluoroacetamide group : A central carbon atom bonded to three fluorine atoms and an acetamide group (-NH-CO-CH₃).
- Fluorinated imidazo[1,2-a]pyridine core : A fused bicyclic system containing nitrogen atoms at positions 1 and 2, with a fluorine substituent at position 6.
| Structural Component | Functional Role |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and metabolic stability |
| Fluorinated imidazopyridine | Contributes to binding affinity via hydrogen bonding and π-stacking |
Key Physical and Spectroscopic Properties
- SMILES :
C1=CC2=NC(=CN2C=C1F)NC(=O)C(F)(F)F - InChI :
InChI=1S/C9H5F4N3O/c10-5-1-2-7-14-6(4-16(7)3-5)15-8(17)9(11,12)13/h1-4H,(H,15,17) - Molecular Formula :
C₉H₅F₄N₃O
Historical Context in Imidazopyridine Chemistry
Evolution of Imidazopyridine Scaffolds
Imidazopyridines emerged as privileged scaffolds in medicinal chemistry due to their structural similarity to benzodiazepines and their ability to modulate GABA~A~ receptors. Key milestones include:
- Zolpidem : A nonbenzodiazepine hypnotic agent that selectively binds α~1~-subunit-containing GABA~A~ receptors, highlighting the therapeutic potential of imidazopyridines.
- Groebke–Blackburn–Bienaymé (GBB) Reaction : A three-component reaction enabling efficient synthesis of imidazo[1,2-a]pyridines from amidines, aldehydes, and isocyanides.
Role in Covalent Drug Design
Recent advancements have leveraged imidazopyridines as scaffolds for covalent inhibitors targeting oncogenic proteins. For example:
- KRAS G12C Inhibitors : Imidazo[1,2-a]pyridine derivatives have been engineered to form covalent bonds with cysteine residues in mutated KRAS proteins, offering potential for treating non-small cell lung cancer.
- Oxidative Cyclization : Techniques such as electrochemical trifluoromethylation and continuous-flow synthesis have expanded access to fluorinated derivatives with improved pharmacokinetic profiles.
| Synthetic Method | Key Features | Yield |
|---|---|---|
| Electrochemical Trifluoromethylation | Uses B~12~ complexes under mild conditions | Moderate to good |
| Continuous-Flow Acylation | Scalable, high-pressure conditions | >99% |
Comparative Analysis with Analogues
Structural and Pharmacological Variants
The compound’s fluorinated substituents distinguish it from related imidazopyridines:
Properties
IUPAC Name |
2,2,2-trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N3O/c10-5-1-2-7-14-6(4-16(7)3-5)15-8(17)9(11,12)13/h1-4H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHLVJXXDQTVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649039 | |
| Record name | 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123163-33-6 | |
| Record name | 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Halogenation and Nucleophilic Substitution
This method involves introducing the fluorine atom at the 6-position of the imidazo[1,2-a]pyridine scaffold followed by trifluoroacetylation.
Procedure :
- Trifluoroacetylation :
- The 6-fluoroimidazo[1,2-a]pyridine intermediate is reacted with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added as a base to scavenge HCl3.
- Reaction Conditions :
- Molar ratio (substrate:TFAA:TEA) = 1:1.2:1.5
- Temperature: 0°C → room temperature (RT), 4 hours
- Yield : 78–82%4.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Halogenation | KF, DMSO, 150°C, 12h | 65% | >90% |
| Trifluoroacetylation | TFAA, TEA, DCM, RT, 4h | 82% | >95% |
One-Pot Cyclization and Acylation
This approach constructs the imidazo[1,2-a]pyridine ring while introducing the fluorine atom and trifluoroacetyl group sequentially.
Procedure :
- In-Situ Trifluoroacetylation :
- The reaction mixture is cooled, and TFAA is added directly without intermediate isolation.
- Reaction Time : 2 hours at RT7.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 70–75% |
| Selectivity | >90% (6-fluoro isomer) |
| Reaction Scale | Up to 50g demonstrated8 |
Palladium-Catalyzed Cross-Coupling
For higher regiocontrol, palladium-mediated strategies are employed.
Procedure :
- Acylation :
- The 6-fluoro product is treated with TFAA and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C11.
- Base : DMAP outperforms TEA in minimizing side reactions (e.g., hydrolysis)12.
- Solvent : THF provides better solubility than DCM for polar intermediates13.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Halogenation + Acylation | High purity, simple setup | Multi-step, moderate yields | Lab-scale (1–10g) |
| One-Pot | Time-efficient | Requires precise stoichiometry | Pilot-scale (50g) |
| Palladium-Catalyzed | Excellent regiocontrol | Costly catalysts, chromatography | Lab-scale |
Critical Reaction Parameters
- Temperature Control : Excessively high temperatures during trifluoroacetylation lead to decomposition (>40°C)14.
- Moisture Sensitivity : TFAA reacts vigorously with water; anhydrous conditions are critical15.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively removes unreacted starting materials16.
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PubChem CID 11013678 (Halogenation protocols) ↩
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PubChem CID 11013678 (Halogenation protocols) ↩
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Ambeed Synthesis Data (Acylation optimization) ↩
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Ambeed Synthesis Data (Acylation optimization) ↩
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Ambeed Synthesis Data (Acylation optimization) ↩
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Ambeed Synthesis Data (Acylation optimization) ↩
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Ambeed Synthesis Data (Acylation optimization) ↩
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Patent CN113549068A (Cyclization methods) ↩
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Patent CN113549068A (Cyclization methods) ↩
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Patent CN113549068A (Cyclization methods) ↩
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Patent CN113549068A (Cyclization methods) ↩
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Patent CN113549068A (Cyclization methods) ↩
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PubChem CID 12065951 (Palladium-catalyzed coupling) ↩
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PubChem CID 12065951 (Palladium-catalyzed coupling) ↩
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PubChem CID 12065951 (Palladium-catalyzed coupling) ↩
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PubChem CID 12065951 (Palladium-catalyzed coupling) ↩
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PubChem CID 12065951 (Palladium-catalyzed coupling) ↩
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PubChem CID 12065951 (Palladium-catalyzed coupling) ↩
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide exhibit significant anticancer activity. The imidazo[1,2-a]pyridine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. Research has shown that derivatives of this compound can effectively target cancer cell lines, demonstrating cytotoxic effects and potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research suggests that the trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its penetration into bacterial membranes. Studies have reported effective inhibition of various bacterial strains, indicating its potential as a new antimicrobial agent .
Agrochemicals
Pesticidal Applications
The unique chemical structure of this compound suggests potential applications in agrochemicals as a pesticide or herbicide. The fluorinated compounds often exhibit increased stability and efficacy against pests compared to their non-fluorinated counterparts. Preliminary studies have shown promising results in controlling specific agricultural pests, paving the way for further exploration in agrochemical formulations .
Materials Science
Fluorinated Polymers
In materials science, the incorporation of fluorinated compounds into polymers can significantly enhance their properties, such as thermal stability and chemical resistance. Research into polymer composites containing this compound suggests improved mechanical properties and durability under harsh environmental conditions. This application is particularly relevant for coatings and protective materials used in industrial settings .
Chemical Synthesis
Building Block in Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules through various coupling reactions. Its trifluoromethyl group is particularly useful in creating compounds with enhanced biological activity or improved pharmacokinetic properties .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Remarks |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits specific kinases; cytotoxic effects observed |
| Antimicrobial Properties | Effective against various bacterial strains | |
| Agrochemicals | Pesticidal Applications | Promising results in pest control |
| Materials Science | Fluorinated Polymers | Enhanced thermal stability and mechanical properties |
| Chemical Synthesis | Building Block in Organic Synthesis | Useful for creating complex molecules |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of the imidazo[1,2-a]pyridine scaffold exhibited potent anticancer activity against breast cancer cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing bioactivity.
Case Study 2: Pesticidal Efficacy
Research conducted on the efficacy of fluorinated compounds in controlling aphid populations showed that formulations including this compound resulted in a significant reduction in pest numbers compared to control groups.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interfere with the replication of cancer cells .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide
- Molecular Formula : C₉H₆F₄N₃O
- Molecular Weight : 245.16 g/mol
- CAS Registry Number : 504413-26-7 (unsubstituted analog)
- Structure : Comprises a trifluoroacetamide group linked to a 6-fluoro-substituted imidazo[1,2-a]pyridine core.
Pharmacological Context: Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, known for diverse biological activities, including anxiolytic (e.g., Zolpidem) and anticancer properties . The trifluoroacetamide moiety enhances metabolic stability and lipophilicity, while the 6-fluoro substituent modulates electronic and steric properties .
Comparison with Similar Compounds
Key structural analogs differ in substituents at the 6-position of the imidazo[1,2-a]pyridine ring. These modifications influence physicochemical properties, bioavailability, and target interactions.
Substituent-Driven Structural and Functional Comparisons
Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine-2-yl Acetamides
Key Findings :
Lipophilicity Trends :
- Trifluoromethyl (CF₃) > Iodo (I) > Chloro (Cl) > Fluoro (F) > Unsubstituted .
- Higher lipophilicity correlates with improved membrane permeability but may reduce aqueous solubility.
Electronic Effects :
- Electron-withdrawing groups (F, Cl, CF₃) stabilize the imidazo[1,2-a]pyridine core, enhancing resistance to oxidative metabolism .
- Fluoro substituents provide a balance between steric bulk and electronic modulation, favoring target engagement .
Synthetic Accessibility :
- 6-Iodo and 6-trifluoromethyl derivatives require specialized reagents (e.g., iodinating agents or trifluoromethylation protocols), increasing production costs .
- The 6-fluoro analog is synthetically tractable but has been discontinued in commercial catalogs, possibly due to niche demand .
Biological Relevance :
Biological Activity
2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide is a fluorinated organic compound with the molecular formula C9H5F4N3O. This compound is notable for its unique trifluoromethyl and fluoroimidazo[1,2-a]pyridine moieties, which contribute to its distinctive chemical properties and biological activities.
The structure of this compound includes:
- Trifluoromethyl group : Enhances electrophilic character.
- Fluoroimidazo[1,2-a]pyridine moiety : Increases lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorinated groups enhance its binding affinity and specificity, leading to modulation of biological pathways. Notably, it may inhibit certain enzymes involved in inflammatory processes or interfere with the replication of cancer cells .
Biological Activities
Research indicates that this compound exhibits significant biological activities including:
- Anti-cancer properties : The compound has been studied for its ability to inhibit specific enzymes related to tumor growth.
- Antibacterial and antifungal effects : Preliminary studies suggest potential antibacterial and antifungal properties that warrant further investigation .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative table is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Fluoroimidazo[1,2-a]pyridine | C7H5FN4 | Lacks trifluoromethyl group; lower lipophilicity |
| N-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetamide | C9H8FN3O | Similar core structure; no trifluoromethyl substituent |
| 5-Fluoro-N-(6-fluoroimidazo[1,2-a]pyridin-3-yl)acetamide | C9H8F2N4O | Contains additional fluorine; altered biological profile |
The unique trifluoromethyl group in this compound enhances its chemical stability and potential efficacy as a therapeutic agent compared to its analogs .
Q & A
Basic Research Question
- NMR : -NMR confirms the imidazo[1,2-a]pyridine structure (e.g., aromatic protons at δ 7.5–8.5 ppm) and trifluoroacetamide resonance (δ 2.1–2.3 ppm for CHCF). -NMR detects fluorinated groups (δ -70 to -75 ppm for CF) .
- FT-IR : Stretching vibrations at ~1680 cm (C=O), 1550 cm (C-N), and 1150–1250 cm (C-F) confirm functional groups .
- MS : High-resolution ESI-MS validates molecular weight (CHFNO, exact mass 258.04 g/mol) and fragmentation patterns .
What strategies analyze this compound’s interaction with biological targets, such as receptor binding assays?
Advanced Research Question
- Radioligand Displacement Assays : Use -labeled ligands (e.g., for GABA or melatonin receptors) to measure IC values. Competitive binding curves determine K values .
- Fluorescence Polarization : Tagged derivatives (e.g., nitrobenzoxadiazole conjugates) monitor real-time binding kinetics in microglial cells .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptor active sites, prioritizing residues like His87 in MT receptors for structure-activity relationship (SAR) studies .
What biological activities are associated with the imidazo[1,2-a]pyridine core, and how do structural modifications influence these activities?
Basic Research Question
The imidazo[1,2-a]pyridine scaffold exhibits anxiolytic, antiviral, and anticancer properties. Fluorination at position 6 enhances metabolic stability by reducing CYP450-mediated oxidation. The trifluoroacetamide group increases lipophilicity (LogP ~2.5), improving blood-brain barrier penetration. Substitution at position 2 (e.g., acetamide vs. ester) modulates receptor selectivity, as seen in SAR studies of Zolpidem analogs .
How does the trifluoroacetamide group affect pharmacokinetic properties, and what in vitro models assess this?
Advanced Research Question
The CF group enhances metabolic resistance but may reduce aqueous solubility. In vitro models :
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict oral bioavailability.
- Microsomal Stability Tests : Incubate with liver microsomes to quantify half-life (t) and CYP inhibition.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration determines free fraction (%) .
How can contradictions in experimental data on reactivity or bioactivity be resolved systematically?
Advanced Research Question
- Control Experiments : Replicate studies under identical conditions (solvent, temperature, purity ≥95%).
- Cross-Validation : Compare NMR/X-ray crystallography data with computational predictions to confirm structural assignments.
- Meta-Analysis : Aggregate data from multiple assays (e.g., binding vs. functional activity) to distinguish artifactual results from true biological effects .
What stability considerations apply to this compound under various storage conditions?
Basic Research Question
Store at -20°C under inert gas (N) to prevent hydrolysis of the acetamide bond. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Degradation products include 6-fluoroimidazo[1,2-a]pyridine-2-amine (from amide cleavage) and trifluoroacetic acid. Lyophilization in amber vials minimizes photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
